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Introduction: The Structural Imperative
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural

elucidation of heterocyclic compounds is paramount. (2,4-Dichloropyridin-3-yl)methanol
(CAS No. 185331-83-3), a substituted pyridine, represents a key building block whose purity

and structural integrity are critical for downstream applications, including drug development and

materials science. The presence of a reactive hydroxymethyl group and the specific

substitution pattern of chloro- a toms on the pyridine ring dictates its chemical behavior and

potential biological activity.

This technical guide provides an in-depth analysis of the essential spectroscopic data required

to unequivocally identify and characterize (2,4-Dichloropyridin-3-yl)methanol. We will delve

into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) data. Beyond merely presenting the data, this paper explains the

underlying principles and experimental considerations, offering a holistic view for researchers,

scientists, and quality control professionals. The methodologies described herein are designed

to be self-validating, ensuring the highest degree of scientific integrity.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for (2,4-Dichloropyridin-3-
yl)methanol. The NMR data is predicted based on established substituent effects on the
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pyridine ring, providing a robust benchmark for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-5 ~7.45 d ~5.2 1H

H-6 ~8.30 d ~5.2 1H

-CH₂- ~4.85 s - 2H

| -OH | ~2.50 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~152

C-3 ~135

C-4 ~148

C-5 ~122

C-6 ~150

| -CH₂OH | ~59 |

Table 3: Key IR and MS Data
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Spectroscopic Technique Feature
Expected Value /
Observation

Infrared (IR) O-H stretch (broad) 3400-3200 cm⁻¹

Aromatic C-H stretch 3100-3000 cm⁻¹

C=N, C=C ring stretch 1600-1450 cm⁻¹

C-O stretch ~1050 cm⁻¹

C-Cl stretch 800-600 cm⁻¹

Mass Spectrometry (MS) Molecular Formula C₆H₅Cl₂NO

Molecular Weight 178.02 g/mol

Predicted M⁺ Peak (m/z) 177

| | Isotopic Pattern | M, M+2, M+4 peaks in ~9:6:1 ratio |

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a small molecule like (2,4-
Dichloropyridin-3-yl)methanol is crucial for ensuring data from each technique corroborates

the others, leading to an unambiguous structural assignment.
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Sample Preparation

Spectroscopic Acquisition

Data Analysis & Interpretation

Final Structure Verification

Purified Solid Sample

NMR (1H, 13C)
CDCl3 Solvent

分样

FT-IR
(KBr Pellet)

分样

ESI-MS
Methanol Solvent

分样

Analyze Chemical Shifts,
Couplings, Integration

Identify Functional
Group Frequencies

Confirm Molecular Weight
& Isotopic Pattern

Consolidated Structural
Elucidation

Data Correlation Data Correlation Data Correlation

Predicted ¹H NMR Assignments H-6: ~8.30 ppm (d) H-5: ~7.45 ppm (d) -CH₂-: ~4.85 ppm (s) -OH: ~2.50 ppm (br s)

[M+H]⁺
(C₆H₆Cl₂NO)⁺

Loss of H₂O
[M+H - H₂O]⁺

-18 Da

Loss of Cl
[M+H - Cl]⁺

-35 Da

Loss of CH₂OH
[M+H - CH₂OH]⁺

-31 Da
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Dichloropyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1453035#spectroscopic-data-for-2-4-dichloropyridin-
3-yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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